YM281

Descripción

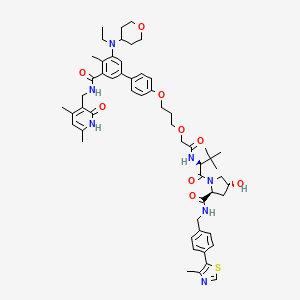

BenchChem offers high-quality YM281 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about YM281 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C56H71N7O9S |

|---|---|

Peso molecular |

1018.3 g/mol |

Nombre IUPAC |

(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H71N7O9S/c1-9-62(42-19-23-70-24-20-42)47-27-41(26-45(36(47)4)52(66)58-30-46-34(2)25-35(3)60-53(46)67)39-15-17-44(18-16-39)72-22-10-21-71-32-49(65)61-51(56(6,7)8)55(69)63-31-43(64)28-48(63)54(68)57-29-38-11-13-40(14-12-38)50-37(5)59-33-73-50/h11-18,25-27,33,42-43,48,51,64H,9-10,19-24,28-32H2,1-8H3,(H,57,68)(H,58,66)(H,60,67)(H,61,65)/t43-,48+,51-/m1/s1 |

Clave InChI |

HBGYJNIDFUPUJQ-DDGSYWGGSA-N |

SMILES isomérico |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

SMILES canónico |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

YM281: A PROTAC-Based EZH2 Degrader for Lymphoma Therapy - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various malignancies, including several subtypes of lymphoma. While catalytic inhibitors of EZH2 have shown clinical efficacy, their therapeutic window can be limited by non-catalytic functions of the EZH2 protein. YM281 is a novel, potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the targeted degradation of the entire EZH2 protein. By hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, YM281 marks EZH2 for proteasomal degradation, offering a promising therapeutic strategy to overcome the limitations of traditional EZH2 inhibitors in lymphoma. Preclinical studies have demonstrated that YM281 induces robust inhibition of cell viability in various lymphoma subtypes, including Diffuse Large B-cell Lymphoma (DLBCL), and exhibits significant anti-tumor activity in xenograft models.[1] This technical guide provides a comprehensive overview of the mechanism of action of YM281 in lymphoma, supported by available preclinical data, detailed experimental protocols, and visual representations of the key biological processes.

Core Mechanism of Action of YM281

YM281 is a heterobifunctional molecule consisting of a ligand that binds to EZH2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1] Its mechanism of action involves the formation of a ternary complex between EZH2, YM281, and the VHL E3 ligase complex. This proximity induces the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome. The degradation of EZH2 leads to a reduction in the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a repressive epigenetic mark. This, in turn, leads to the de-repression of PRC2 target genes, many of which are tumor suppressors involved in cell cycle arrest and apoptosis, ultimately inhibiting the proliferation of lymphoma cells.[2]

EZH2 Signaling Pathway in Lymphoma

EZH2 is the catalytic core of the PRC2 complex, which also includes essential components like EED and SUZ12. In normal germinal center B-cells, EZH2 plays a crucial role in silencing genes that regulate cell cycle checkpoints and differentiation, allowing for rapid proliferation.[3] In many lymphomas, particularly those of germinal center B-cell origin like DLBCL and follicular lymphoma, EZH2 is often overexpressed or harbors gain-of-function mutations.[2] This leads to hyper-trimethylation of H3K27 at the promoters of tumor suppressor genes, resulting in their silencing and contributing to lymphomagenesis. The degradation of EZH2 by YM281 reverses this process, leading to the reactivation of these silenced genes and subsequent anti-tumor effects.

Preclinical Data Summary

Preclinical studies have demonstrated the potent anti-lymphoma activity of YM281. While specific quantitative data from the primary publication's supplementary materials are not publicly accessible through simple searches, the main text highlights its superior performance compared to the EZH2 inhibitor tazemetostat.[1]

Table 1: In Vitro Activity of YM281 in Lymphoma Cell Lines

| Cell Line | Lymphoma Subtype | Parameter | Value | Comparator (Tazemetostat) |

|---|---|---|---|---|

| SU-DHL-6 | DLBCL (GCB) | Cell Viability Inhibition | Robust | Less Effective |

| OCI-LY1 | DLBCL (GCB) | Cell Viability Inhibition | Robust | Less Effective |

| OCI-LY19 | DLBCL (GCB) | Cell Viability Inhibition | Robust | Less Effective |

| Other Subtypes | Various | Cell Viability Inhibition | Robust | Less Effective |

(Note: "Robust" and "Less Effective" are qualitative descriptors from the source publication. Specific IC50 values are not provided in the readily accessible text.)[1]

Table 2: In Vivo Efficacy of YM281 in Lymphoma Xenograft Models

| Xenograft Model | Treatment | Dosage & Administration | Outcome |

|---|---|---|---|

| Lymphoma Xenograft | YM281 | Not specified | Promising antitumor activity |

| Patient-Derived Primary Lymphoma Cells | YM281 | Not specified | Promising antitumor activity |

(Note: Specific tumor growth inhibition percentages, dosage, and administration routes are not detailed in the accessible text.)[1]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of EZH2 degraders like YM281. The exact parameters for YM281 would be found in the detailed methods section of the primary publication.

Western Blot for EZH2 Degradation and H3K27me3 Reduction

This protocol is for assessing the levels of EZH2 and H3K27me3 in lymphoma cells following treatment with YM281.

-

Cell Culture and Treatment:

-

Culture lymphoma cell lines (e.g., SU-DHL-6, OCI-LY1) in appropriate media and conditions.

-

Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of YM281 (e.g., 1 nM - 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24, 48, 72 hours).

-

-

Protein Extraction:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Primary antibodies: anti-EZH2, anti-H3K27me3, anti-total Histone H3 (loading control), anti-β-actin (loading control).

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Cell Viability Assay

This protocol is for determining the effect of YM281 on the proliferation and viability of lymphoma cells.

-

Cell Seeding:

-

Seed lymphoma cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of YM281 in culture medium.

-

Add the compound dilutions to the cells and incubate for a specified period (e.g., 72 or 96 hours).

-

-

Assay Measurement (using a luminescent-based assay like CellTiter-Glo®):

-

Equilibrate the plate and reagent to room temperature.

-

Add an equal volume of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Conclusion and Future Directions

YM281 represents a promising next-generation therapeutic agent for lymphoma that leverages the PROTAC technology to induce the degradation of EZH2. This mechanism of action offers potential advantages over traditional enzymatic inhibitors by targeting both the catalytic and non-catalytic functions of EZH2. The robust preclinical activity of YM281 in various lymphoma models underscores its potential as a novel anti-cancer strategy.[1] Further investigations are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, to pave the way for potential clinical development. As of now, there are no publicly listed clinical trials for YM281. The continued exploration of EZH2 degraders like YM281 holds significant promise for advancing the treatment landscape for patients with lymphoma.

References

- 1. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overcoming the therapeutic limitations of EZH2 inhibitors in Burkitt’s lymphoma: a comprehensive study on the combined effects of MS1943 and Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

YM281: A Technical Guide to a VHL-Based EZH2 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM281 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of various cancers, including lymphoma and triple-negative breast cancer (TNBC), where it is often overexpressed.[1][2] Unlike traditional EZH2 inhibitors that only block its catalytic activity, YM281 is engineered to eliminate the entire EZH2 protein, thereby addressing both its catalytic and non-catalytic oncogenic functions.[2] This document provides an in-depth technical overview of YM281, including its mechanism of action, quantitative performance data, and detailed experimental protocols.

Core Mechanism of Action

YM281 is a heterobifunctional molecule that operates by hijacking the ubiquitin-proteasome system to induce the targeted degradation of EZH2. It is composed of a ligand that binds to EZH2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]

The mechanism unfolds as follows:

-

Ternary Complex Formation: YM281 simultaneously binds to both EZH2 and the VHL E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by YM281 allows the VHL E3 ligase to polyubiquitinate EZH2.

-

Proteasomal Degradation: The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.

This process effectively eliminates EZH2 from the cell, leading to the inhibition of its downstream oncogenic signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of YM281 in various cancer cell lines. Data is primarily sourced from studies by Tu et al. (2021) and Dale et al. (2022).

Table 1: Cell Viability Inhibition (GI₅₀) of YM281 in Lymphoma Cell Lines

| Cell Line | Lymphoma Subtype | GI₅₀ (μM) |

| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.87 |

| SU-DHL-6 | DLBCL | 0.54 |

| WSU-DLCL2 | DLBCL | 0.31 |

| Pfeiffer | DLBCL | 0.65 |

| SU-DHL-4 | DLBCL | 0.92 |

Data from Tu Y, et al. J Med Chem. 2021.

Table 2: Cell Viability Inhibition (GI₅₀) of YM281 in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | GI₅₀ (μM) |

| BT549 | 3.3 |

| MDA-MB-468 | 2.9 |

| SUM159 | 3.2 |

Data from Dale B, et al. ACS Pharmacol Transl Sci. 2022.

Table 3: EZH2 Degradation (DC₅₀) by YM281 in Lymphoma Cell Lines

| Cell Line | DC₅₀ (μM) |

| KARPAS-422 | ~0.5 |

| WSU-DLCL2 | ~0.1 |

Approximated from western blot data in Tu Y, et al. J Med Chem. 2021.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the procedures described in the primary literature.

Cell Viability Assay (WST-8/MTS)

This protocol is used to determine the half-maximal growth inhibition (GI₅₀) of YM281.

Materials:

-

Lymphoma or TNBC cell lines

-

Appropriate cell culture medium and supplements

-

96-well cell culture plates

-

YM281 stock solution

-

WST-8 or MTS assay kit

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of YM281 in the cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the YM281 dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of WST-8 or 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the GI₅₀ values by plotting the percentage of cell viability against the log concentration of YM281 and fitting the data to a dose-response curve.

Western Blot Analysis for EZH2 Degradation

This protocol is used to assess the degradation of EZH2 and the modulation of its downstream histone mark, H3K27me3.

Materials:

-

Cancer cell lines

-

YM281

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EZH2, anti-H3K27me3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and treat with varying concentrations of YM281 for different durations (e.g., 24, 48, 72 hours).

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the extent of EZH2 degradation and the change in H3K27me3 levels relative to the loading control.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of YM281's anti-tumor efficacy in a mouse xenograft model of lymphoma.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Lymphoma cell line (e.g., KARPAS-422)

-

Matrigel

-

YM281 formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of lymphoma cells (e.g., 1 x 10⁷ cells in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer YM281 (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Analyze the tumor growth inhibition to evaluate the in vivo efficacy of YM281.

Conclusion

YM281 represents a promising therapeutic agent that targets EZH2 for degradation. Its ability to eliminate the EZH2 protein offers a potential advantage over catalytic inhibitors, particularly in cancers where the non-catalytic functions of EZH2 contribute to disease progression. The data presented herein demonstrates its potent anti-proliferative and EZH2-degrading activity in preclinical models of lymphoma and TNBC. The provided experimental protocols offer a foundation for further investigation and development of this and similar molecules.

References

YM281: A Technical Guide to a VHL-Based EZH2 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of YM281, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers, including lymphoma and triple-negative breast cancer.[1][2] This document details the mechanism of action, quantitative performance, and key experimental methodologies related to YM281, serving as a valuable resource for researchers in oncology and drug discovery.

Core Concept: PROTAC-Mediated Degradation

PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[2] YM281 is composed of a ligand that binds to EZH2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This tripartite association forms a ternary complex, bringing EZH2 in close proximity to the E3 ligase, leading to the ubiquitination of EZH2 and its subsequent degradation by the proteasome.[2]

Mechanism of Action of YM281

The signaling pathway for YM281-mediated EZH2 degradation is initiated by the formation of an EZH2-YM281-VHL ternary complex. This proximity induces the VHL E3 ligase complex to catalyze the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of EZH2. The resulting polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.

Quantitative Data Summary

The efficacy of YM281 has been evaluated in various cancer cell lines. The following tables summarize its degradation potency (DC50) and anti-proliferative activity (GI50/IC50).

Table 1: EZH2 Degradation Potency (DC50) of YM281

| Cell Line | Cancer Type | DC50 (nM) | Treatment Time (h) | Reference |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | ~100 | 24 | [5] |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | ~100 | 24 | [5] |

DC50: Concentration required to degrade 50% of the target protein.

Table 2: Anti-proliferative Activity (GI50/IC50) of YM281

| Cell Line | Cancer Type | GI50/IC50 (µM) | Treatment Time (h) | Reference |

| BT549 | Triple-Negative Breast Cancer | 2.9 | 72 | [2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.3 | 72 | [2] |

| SUM159 | Triple-Negative Breast Cancer | 3.3 | 72 | [2] |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 0.08 | 72 | [5] |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.32 | 72 | [5] |

GI50/IC50: Concentration required to inhibit cell growth by 50%.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize YM281.

Western Blotting for EZH2 Degradation

This protocol is used to quantify the levels of EZH2 protein in cells following treatment with YM281.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., SU-DHL-6) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of YM281 (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EZH2 (e.g., Cell Signaling Technology, D2C9) and a loading control (e.g., β-actin, Cell Signaling Technology, 13E5) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the EZH2 signal to the loading control to determine the percentage of protein degradation.

Cell Viability Assay

This assay measures the effect of YM281 on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., BT549) in a 96-well plate at a density of 3,000-10,000 cells per well.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of YM281.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the GI50/IC50 value.

Concluding Remarks

YM281 is a valuable chemical probe for studying the biological functions of EZH2 and a promising lead compound for the development of novel cancer therapeutics. Its ability to induce the degradation of EZH2 offers a distinct advantage over traditional enzymatic inhibitors, as it can eliminate both the catalytic and non-catalytic functions of the protein.[5] The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of YM281 and to design next-generation EZH2-targeting PROTACs.

References

The Role of YM281 in Triple-Negative Breast Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising therapeutic avenue lies in the targeted degradation of oncogenic proteins. This technical guide delves into the role of YM281, a proteolysis-targeting chimera (PROTAC), in the context of TNBC research. YM281 is a heterobifunctional molecule designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2), a protein overexpressed in TNBC and critically linked to its progression. This document provides a comprehensive overview of YM281's mechanism of action, its effects on TNBC cells, and the pertinent signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this domain.

Introduction: Targeting EZH2 in Triple-Negative Breast Cancer

Triple-negative breast cancer is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted therapies.[1] Chemotherapy remains the mainstay of treatment, but resistance and recurrence are common.[1]

The Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in TNBC, correlating with a poor prognosis.[1] EZH2's canonical function involves the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to epigenetic gene silencing.[2] However, in TNBC, it is often the non-catalytic, scaffolding function of the EZH2 protein itself, rather than its methyltransferase activity, that drives oncogenesis.[1][3] This has rendered many EZH2 catalytic inhibitors ineffective in this subtype.[1]

This has led to the development of strategies to degrade the EZH2 protein entirely. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. YM281 is a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to polyubiquitinate and subsequently degrade EZH2.[1]

YM281: Mechanism of Action and In Vitro Efficacy

YM281 is a heterobifunctional molecule comprising a ligand that binds to EZH2 (derived from the EZH2 inhibitor EPZ-6438), a linker, and a ligand that binds to the VHL E3 ubiquitin ligase.[4][5] This tripartite binding event brings EZH2 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Quantitative Data: Anti-proliferative Activity

Studies have demonstrated the anti-proliferative effects of YM281 in various TNBC cell lines. The growth inhibition (GI50) values, which represent the concentration of the compound that inhibits cell growth by 50%, have been determined in several TNBC cell lines.

| Cell Line | YM281 GI50 (μM) |

| BT549 | 2.9 - 3.3 |

| MDA-MB-468 | 2.9 - 3.3 |

| SUM159 | 2.9 - 3.3 |

Table 1: Anti-proliferative activity of YM281 in various TNBC cell lines. Data extracted from a comparative study with another EZH2 degrader.[1]

EZH2 Degradation

YM281 has been shown to induce the degradation of the EZH2 protein in TNBC cell lines. Western blot analysis is the standard method to quantify this effect. A direct comparison with a more recent degrader, compound 16 (MS8815), showed that while both compounds effectively degrade EZH2, compound 16 was slightly more potent in some TNBC cell lines.[6]

Signaling Pathways Modulated by EZH2 Degradation in TNBC

The degradation of EZH2 by YM281 is expected to impact the downstream signaling pathways that are regulated by EZH2 in TNBC. These include both canonical and non-canonical pathways.

Canonical EZH2 Signaling: Regulation of Metastasis-Related Genes

EZH2, as part of the PRC2 complex, epigenetically silences tumor suppressor genes. In TNBC, one such target is the Tissue Inhibitor of Metalloproteinases 2 (TIMP2).[2] Downregulation of TIMP2 by EZH2 leads to increased activity of Matrix Metalloproteinases 2 and 9 (MMP-2 and MMP-9), which are key enzymes in extracellular matrix degradation and, consequently, tumor invasion and metastasis.[2] The degradation of EZH2 by YM281 would be expected to reverse this process, leading to the upregulation of TIMP2 and subsequent inhibition of MMP activity.

References

- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 promotes migration and invasion of triple-negative breast cancer cells via regulating TIMP2-MMP-2/-9 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Core Mechanism of YM281: A VHL-Recruiting E3 Ligase for Targeted EZH2 Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM281 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator. As a heterobifunctional molecule, YM281 functions by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, bringing it into proximity with EZH2. This induced proximity leads to the polyubiquitination of EZH2, marking it for subsequent degradation by the 26S proteasome. By eliminating the entire EZH2 protein, YM281 overcomes the limitations of traditional enzymatic inhibitors, which only block the methyltransferase activity of EZH2 and may not address its non-catalytic functions in cancer development. This technical guide provides a comprehensive overview of the core mechanism of YM281, including its mode of action, quantitative performance data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways and experimental workflows.

Introduction to YM281 and Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1] PROTACs are at the forefront of this technology, acting as molecular bridges between a target protein of interest (POI) and an E3 ubiquitin ligase.[2] YM281 is a PROTAC specifically designed to target EZH2 for degradation by recruiting the VHL E3 ligase.[3][4]

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a histone methyltransferase that plays a crucial role in epigenetic gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3] Overexpression of EZH2 is implicated in the pathogenesis of various cancers, including triple-negative breast cancer (TNBC) and lymphomas, where it is often associated with poor prognosis.[3][5] While EZH2 inhibitors have shown clinical efficacy in some hematological malignancies, their effectiveness in solid tumors is limited.[4] This is partly because EZH2 possesses non-catalytic functions, such as acting as a transcriptional co-activator, which are not addressed by enzymatic inhibitors.[6] By inducing the degradation of the entire EZH2 protein, YM281 offers a more comprehensive approach to targeting EZH2-driven cancers.[4]

Core Mechanism of Action

The mechanism of YM281-mediated EZH2 degradation follows the canonical PROTAC mode of action, which can be broken down into several key steps:

-

Binary Complex Formation: YM281, with its two distinct ligand heads, independently binds to both the EZH2 protein and the VHL E3 ligase in the cellular environment.

-

Ternary Complex Formation: The binding of YM281 to both EZH2 and VHL brings these two proteins into close proximity, leading to the formation of a transient EZH2-YM281-VHL ternary complex. The stability and conformation of this ternary complex are critical for the subsequent steps.

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase, in conjunction with an E1 activating enzyme and an E2 conjugating enzyme, catalyzes the transfer of ubiquitin molecules from the E2 enzyme to surface-exposed lysine residues on the EZH2 protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated EZH2 is recognized as a substrate by the 26S proteasome. The proteasome then unfolds and degrades the EZH2 protein into small peptides, while the ubiquitin molecules are recycled.

-

Catalytic Cycle: After the degradation of EZH2, YM281 is released and can engage another molecule of EZH2 and VHL, thus acting catalytically to induce multiple rounds of degradation.

Figure 1: YM281-mediated EZH2 degradation pathway.

Quantitative Data Presentation

| Compound | Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Assay | Reference |

| YM281 | SU-DHL-6 | EZH2 | ~2000 | ~80 | Western Blot | [7] |

| MS8815 | MDA-MB-453 | EZH2 | 140 | >90 | Western Blot | [7] |

Table 1: Comparative EZH2 Degradation Potency.

| Compound | Cell Line | GI₅₀ (µM) | Assay | Reference |

| YM281 | BT549 | 2.9 | WST-8 | [8] |

| MDA-MB-468 | 3.3 | WST-8 | [8] | |

| SUM159 | 3.3 | WST-8 | [8] | |

| MS8815 | BT549 | 1.7 | WST-8 | [8] |

| MDA-MB-468 | 2.3 | WST-8 | [8] | |

| SUM159 | 1.9 | WST-8 | [8] | |

| MDA-MB-453 | 2.1 | WST-8 | [8] |

Table 2: Anti-proliferative Activity in TNBC Cell Lines.

Signaling Pathways Affected by YM281

Degradation of EZH2 by YM281 has profound effects on downstream signaling pathways, primarily through the derepression of EZH2-target genes and the disruption of its non-catalytic functions. Key affected pathways include:

-

Cell Cycle Progression: EZH2 is known to repress tumor suppressor genes involved in cell cycle control. Its degradation can lead to the upregulation of these genes, resulting in cell cycle arrest.

-

NF-κB Signaling: EZH2 can act as a co-activator for the NF-κB pathway in a methyltransferase-independent manner, promoting the expression of pro-oncogenic genes. Degradation of EZH2 disrupts this interaction, leading to the downregulation of NF-κB target genes.

-

p38 MAPK Pathway: EZH2 has been shown to interact with and regulate the phosphorylation of p38 MAPK, a key regulator of cancer cell invasion and metastasis. YM281-mediated EZH2 degradation is expected to downregulate p38 signaling.

Figure 2: Downstream signaling consequences of YM281-mediated EZH2 degradation.

Experimental Protocols

The characterization of YM281 and its mechanism of action relies on a suite of biochemical, biophysical, and cell-based assays. Below are detailed protocols for key experiments.

Western Blot for EZH2 Degradation

This protocol is used to quantify the reduction in EZH2 protein levels following treatment with YM281.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

YM281

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EZH2, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Compound Treatment: Treat cells with serial dilutions of YM281 (e.g., 0.1, 0.3, 1, 3 µM) and a DMSO control for a specified time (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary antibody against EZH2 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash and probe with a loading control antibody (e.g., β-actin).

-

-

Detection: Apply ECL substrate and visualize bands using an imaging system.

-

Data Analysis: Quantify band intensities and normalize EZH2 levels to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

Cell Viability Assay (WST-8/CCK-8)

This assay measures the effect of YM281 on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

YM281

-

Complete cell culture medium

-

96-well plates

-

WST-8 (or CCK-8) reagent

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of YM281 for a specified duration (e.g., 5 days).

-

Assay: Add WST-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and calculate the GI₅₀ value.

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ternary complex formation.

Materials:

-

Purified EZH2 protein

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

YM281

-

ITC instrument and cells

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze all proteins and dissolve the compound in the same buffer to minimize buffer mismatch effects.

-

Binary Titrations:

-

Titrate YM281 into EZH2 to determine the binary binding affinity.

-

Titrate YM281 into the VBC complex to determine the binary binding affinity.

-

-

Ternary Titration:

-

Place the VBC complex in the ITC cell.

-

Titrate a solution of EZH2 pre-saturated with YM281 into the cell.

-

-

Data Analysis: Analyze the resulting thermograms to determine the thermodynamic parameters of ternary complex formation and calculate the cooperativity factor (α).

References

- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Epigenetic Regulator YM281: A Technical Guide to its Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reversible nature of epigenetic modifications has positioned them as a compelling target for therapeutic intervention in a variety of diseases, most notably cancer. One of the key enzymes in the epigenetic machinery is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin. Its overexpression and hyperactivity are implicated in the pathogenesis of numerous malignancies, including triple-negative breast cancer (TNBC) and various lymphomas.

This technical guide provides an in-depth exploration of YM281, a novel small molecule designed to target EZH2. Unlike traditional enzymatic inhibitors, YM281 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that co-opts the cell's natural protein degradation machinery to eliminate EZH2 entirely. This guide will detail the mechanism of action of YM281, present key quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the critical signaling pathways and experimental workflows involved.

Introduction to YM281: A PROTAC-Mediated EZH2 Degrader

YM281 is a von Hippel-Lindau (VHL)-recruiting EZH2 PROTAC.[1] Its structure comprises three key components: a ligand that binds to EZH2, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties. This design allows YM281 to act as a molecular bridge, bringing EZH2 into close proximity with the VHL E3 ligase complex. This induced proximity triggers the ubiquitination of EZH2, marking it for degradation by the 26S proteasome.[1] By removing the entire EZH2 protein, YM281 not only abrogates its catalytic activity but also disrupts its non-catalytic scaffolding functions, which have been shown to be critical in certain cancers.[2]

Quantitative Data on YM281 Efficacy

The efficacy of YM281 has been evaluated in various preclinical models, particularly in cancer cell lines where EZH2 is a known driver of proliferation and survival. The following tables summarize key quantitative data from these studies.

| Cell Line | Cancer Type | GI50 (μM) | Reference |

| BT549 | Triple-Negative Breast Cancer | 2.9 - 3.3 | [1][3] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.9 - 3.3 | [1][3] |

| SUM159 | Triple-Negative Breast Cancer | 2.9 - 3.3 | [1][3] |

| Table 1: Growth Inhibition (GI50) of YM281 in Triple-Negative Breast Cancer Cell Lines. |

Core Signaling Pathway and Mechanism of Action

The primary mechanism of action of YM281 involves the targeted degradation of EZH2 through the ubiquitin-proteasome system. This process can be visualized as a signaling cascade with distinct downstream consequences.

Caption: Mechanism of YM281-induced EZH2 degradation and its downstream effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of YM281.

Western Blotting for EZH2 and H3K27me3 Levels

This protocol is for assessing the protein levels of EZH2 and the histone mark H3K27me3 following treatment with YM281.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-EZH2

-

Rabbit anti-H3K27me3

-

Mouse anti-Histone H3 (loading control)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with YM281 at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and run samples on an SDS-PAGE gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.

Caption: Workflow for Western Blot analysis of EZH2 and H3K27me3.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with YM281.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of YM281 for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Caption: Workflow for the MTT cell viability assay.

Chromatin Immunoprecipitation (ChIP)

This protocol is for assessing the enrichment of the H3K27me3 mark at specific gene promoters following YM281 treatment.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-H3K27me3 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Cross-linking: Treat cells with YM281. Cross-link proteins to DNA with formaldehyde.

-

Chromatin Preparation: Lyse cells and nuclei, then sonicate to shear chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or control IgG overnight.

-

Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Quantify the amount of immunoprecipitated DNA at specific gene promoters using qPCR.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Downstream Consequences of EZH2 Degradation

The degradation of EZH2 by YM281 leads to a significant reduction in global H3K27me3 levels. This epigenetic alteration results in the reactivation of previously silenced genes, many of which are tumor suppressors or are involved in cell cycle regulation and apoptosis. The precise set of genes affected is context-dependent, varying with the cancer type and the specific genomic landscape. However, a general consequence is the inhibition of cancer cell proliferation and the induction of programmed cell death.

Future Directions and Therapeutic Implications

YM281 and other EZH2 degraders represent a promising therapeutic strategy for cancers that are dependent on EZH2 for their growth and survival. By eliminating the EZH2 protein, these molecules can overcome the limitations of catalytic inhibitors, particularly in cancers where the non-catalytic functions of EZH2 are paramount. Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of YM281. The development of more potent and selective EZH2 degraders, along with the identification of predictive biomarkers, will be crucial for the successful clinical translation of this therapeutic approach.

References

- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Preliminary Efficacy of YM281: A Technical Overview

This guide provides an in-depth analysis of the preliminary efficacy of YM281, a von Hippel-Lindau (VHL)-recruiting proteolysis-targeting chimera (PROTAC) designed to degrade the Enhancer of Zeste Homolog 2 (EZH2). The following sections detail the quantitative data from in vitro studies, comprehensive experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The anti-proliferative activity of YM281 has been evaluated in several triple-negative breast cancer (TNBC) cell lines. The half-maximal growth inhibition (GI₅₀) values are summarized in the table below.

| Cell Line | GI₅₀ (μM) |

| BT549 | 2.9–3.3[1] |

| MDA-MB-468 | 2.9–3.3[1] |

| SUM159 | 2.9–3.3[1] |

Table 1: Anti-proliferative activity of YM281 in various TNBC cell lines.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of the preliminary efficacy data for YM281 are provided below.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of YM281 on TNBC cells and calculate the GI₅₀ values.

Methodology: A WST-8 assay was utilized to assess cell viability.[1]

-

Cell Seeding: TNBC cell lines (BT549, MDA-MB-468, and SUM159) are seeded in 96-well plates at an appropriate density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, cells are treated with serial dilutions of YM281. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a period of 5 days to assess the effect on proliferation.[1]

-

WST-8 Reagent Addition: Following the incubation period, 10 µL of WST-8 reagent is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The GI₅₀ values are calculated from the dose-response curves generated from the absorbance readings.

Western Blotting for EZH2 Degradation

Objective: To qualitatively and quantitatively assess the degradation of the EZH2 protein induced by YM281.

Methodology:

-

Cell Treatment: TNBC cells are seeded in 6-well plates and treated with varying concentrations of YM281 and a vehicle control for 48 hours.[1]

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.

-

Sample Preparation: An equal amount of protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for EZH2. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The intensity of the EZH2 band is normalized to the loading control to determine the extent of protein degradation.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of YM281 and the workflows of the key experiments.

References

The Discovery and Development of YM281: A VHL-Recruiting EZH2 PROTAC Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently overexpressed in various malignancies, including triple-negative breast cancer (TNBC) and lymphoma.[1][2][3] While catalytic inhibitors of EZH2 have been developed, their efficacy is limited in cancers where the non-enzymatic functions of EZH2 drive tumorigenesis.[4] This has spurred the development of alternative therapeutic strategies, such as proteolysis-targeting chimeras (PROTACs), to induce the degradation of the entire EZH2 protein. YM281 is a novel, von Hippel-Lindau (VHL)-recruiting EZH2 PROTAC designed to address the limitations of catalytic inhibitors by mediating the targeted degradation of EZH2.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of YM281, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Introduction: The Rationale for EZH2 Degradation

EZH2 plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] However, emerging evidence highlights the non-catalytic scaffolding functions of EZH2 in cancer progression, rendering catalytic inhibitors ineffective in certain contexts.[4] In TNBC, for instance, the overexpression of EZH2, rather than its methyltransferase activity, is a key driver of proliferation.[2][3] This has led to the exploration of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] YM281 was developed as a VHL-based EZH2 degrader to target the entire EZH2 protein, thereby inhibiting both its catalytic and non-catalytic functions.[1][2][5]

Discovery and Design of YM281

The development of YM281 stemmed from the need for a therapeutic agent that could overcome the limitations of existing EZH2 inhibitors. Researchers designed a series of PROTACs targeting EZH2 for degradation by hijacking different E3 ligase systems.[4] YM281 emerged from a VHL-based series of compounds and was identified as a potent EZH2 degrader.[4] The design of YM281 incorporates a ligand that binds to EZH2, a linker molecule, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

YM281 functions by inducing the proximity of EZH2 to the VHL E3 ligase complex. This ternary complex formation facilitates the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome.[1][2] This degradation of EZH2 leads to a reduction in H3K27me3 levels and the inhibition of both the catalytic and non-catalytic oncogenic functions of EZH2.

In Vitro Efficacy and Comparative Analysis

YM281 has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in TNBC.[1][2] Comparative studies have shown that YM281 is more effective at inhibiting cell growth than EZH2 catalytic inhibitors like EPZ-6438.[1][2]

Table 1: Comparative Growth Inhibition (GI₅₀) of YM281 and Other EZH2-Targeting Compounds in TNBC Cell Lines

| Compound | BT549 (μM) | MDA-MB-468 (μM) | SUM159 (μM) |

| YM281 | 2.9 - 3.3 | 2.9 - 3.3 | 2.9 - 3.3 |

| MS8815 (Degrader 16) | More potent than YM281 | More potent than YM281 | More potent than YM281 |

| EPZ-6438 (Inhibitor) | Ineffective | Ineffective | Ineffective |

| Compound 17 (Negative Control) | Ineffective | Ineffective | Ineffective |

| Data synthesized from multiple experiments.[1][2] |

In addition to its anti-proliferative effects, YM281 effectively induces the degradation of EZH2. Side-by-side comparisons with another VHL-recruiting EZH2 PROTAC, MS8815 (compound 16), revealed that while both are effective, MS8815 is slightly more potent in degrading EZH2 in some TNBC cell lines.[1][2]

Table 2: Comparative EZH2 Degradation in TNBC Cell Lines

| Cell Line | YM281 | MS8815 (Compound 16) |

| BT549 | Effective | Slightly more effective |

| MDA-MB-468 | Effective | Slightly more effective |

| SUM159 | Effective | Slightly more effective |

| MDA-MB-453 | Similar effectiveness | Similar effectiveness |

| Qualitative comparison based on Western blot analysis.[1][2] |

Preclinical Development and Therapeutic Potential

The promising in vitro activity of YM281 in lymphoma and TNBC cell lines suggests its potential as a therapeutic agent for these cancers.[4][5] Further preclinical studies, including in vivo xenograft models and pharmacokinetic/pharmacodynamic (PK/PD) assessments, are necessary to fully elucidate its therapeutic window and potential for clinical translation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used to evaluate the efficacy of YM281.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of YM281.

Methodology:

-

Seed TNBC cells (e.g., BT549, MDA-MB-468, SUM159) in 96-well plates at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with increasing concentrations of YM281, a vehicle control (DMSO), and other comparator compounds (e.g., EPZ-6438, MS8815).

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal growth inhibition (GI₅₀) values by fitting the dose-response data to a non-linear regression curve.

Western Blotting for EZH2 Degradation

Objective: To quantify the degradation of EZH2 protein following treatment with YM281.

Methodology:

-

Culture TNBC cells to approximately 80% confluency.

-

Treat cells with various concentrations of YM281 or control compounds for a specified duration (e.g., 48 hours).[2]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against EZH2 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., β-actin or H3) to ensure equal protein loading.[2]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

Future Directions

The discovery and initial characterization of YM281 have laid the groundwork for its further development as a potential cancer therapeutic. Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of YM281 in animal models of TNBC and lymphoma.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of YM281 and its effect on EZH2 levels in vivo.

-

Safety and toxicology assessment: Establishing the safety profile of YM281 to identify a therapeutic window for clinical trials.

-

Combination therapies: Investigating the synergistic potential of YM281 with other anti-cancer agents.

Conclusion

YM281 represents a promising development in the field of targeted protein degradation for cancer therapy. By effectively inducing the degradation of EZH2, YM281 offers a therapeutic strategy to overcome the limitations of traditional EZH2 catalytic inhibitors, particularly in cancers driven by the non-enzymatic functions of EZH2. The data presented in this technical guide highlight the potent in vitro activity of YM281 and provide a foundation for its continued preclinical and potential clinical development.

References

- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to YM281: A PROTAC-based EZH2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM281 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2). As a heterobifunctional molecule, YM281 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to polyubiquitinate EZH2, thereby marking it for proteasomal degradation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of YM281. It includes detailed experimental protocols for key assays and summarizes quantitative data on its efficacy in various cancer cell lines. Furthermore, this guide elucidates the critical role of the EZH2 signaling pathway in cancer and illustrates the mechanism of action of YM281 through detailed diagrams.

Chemical Structure and Properties

YM281 is a complex small molecule designed to bridge EZH2 and the VHL E3 ligase. Its structure consists of a ligand that binds to EZH2, a linker, and a ligand that binds to VHL.

Table 1: Chemical and Physicochemical Properties of YM281

| Property | Value |

| IUPAC Name | (2S,4R)-1-((S)-2-(2-(3-((3'-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-5'-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4'-methyl-[1,1'-biphenyl]-4-yl)oxy)propoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| SMILES | CC(C)(C)--INVALID-LINK--O)C(NCC6=CC=C(C=C6)C7=CSC=N7)=O)=O">C@HC(C)(C)C |

| CAS Number | 2230914-84-6 |

| Molecular Formula | C56H71N7O9S |

| Molecular Weight | 1018.28 g/mol |

| Exact Mass | 1017.5034 g/mol |

Biological Activity and Efficacy

YM281 has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in lymphomas and triple-negative breast cancer (TNBC). Its mechanism of action, through the degradation of EZH2, offers a therapeutic advantage over traditional EZH2 inhibitors that only block its catalytic activity.

Table 2: In Vitro Anti-proliferative Activity of YM281 in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | GI50 (μM) |

| BT549 | 2.9 - 3.3[1] |

| MDA-MB-468 | 2.9 - 3.3[1] |

| SUM159 | 2.9 - 3.3[1] |

| MDA-MB-453 | >10[1] |

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Mechanism of Action: EZH2 Degradation

YM281 functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of EZH2. This process involves the formation of a ternary complex between YM281, EZH2, and the VHL E3 ligase, leading to the polyubiquitination and subsequent degradation of EZH2 by the proteasome.

Caption: YM281 facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of EZH2.

The EZH2 Signaling Pathway in Cancer

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). In many cancers, EZH2 is overexpressed, leading to the silencing of tumor suppressor genes and promoting cell proliferation, invasion, and metastasis.

Caption: YM281-induced degradation of EZH2 disrupts PRC2 function, leading to the reactivation of tumor suppressor genes and exerting an anti-tumor effect.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of YM281 on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., lymphoma or TNBC cell lines)

-

Complete cell culture medium

-

YM281 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of YM281 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the YM281 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot for EZH2 Degradation

This protocol outlines the procedure to detect the degradation of EZH2 in cancer cells treated with YM281.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

YM281 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against EZH2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of YM281 for a specified time (e.g., 24, 48 hours). Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against EZH2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Caption: A stepwise workflow for assessing YM281-mediated EZH2 degradation using Western blot analysis.

Conclusion

YM281 is a promising EZH2-targeting PROTAC with demonstrated efficacy in preclinical cancer models. Its ability to induce the degradation of EZH2 provides a distinct and potentially more effective therapeutic strategy compared to conventional EZH2 inhibitors. This technical guide provides essential information for researchers and drug development professionals to understand and further investigate the therapeutic potential of YM281. The provided protocols and pathway diagrams serve as a foundation for designing and interpreting experiments aimed at elucidating the full pharmacological profile of this novel EZH2 degrader.

References

Methodological & Application

Application Notes: YM281 Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM281 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). In various cancers, the overexpression or mutation of EZH2 is associated with tumorigenesis and poor prognosis, making it a compelling therapeutic target. YM281 functions as a heterobifunctional molecule, simultaneously binding to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of EZH2, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional EZH2 inhibitors that only block its catalytic activity, YM281 eliminates the entire protein, thereby addressing both its catalytic and non-catalytic functions in cancer. These application notes provide detailed protocols for the use of YM281 in cell culture experiments.

Data Presentation

The anti-proliferative activity of YM281 has been evaluated in various cancer cell lines. The following table summarizes the half-maximal growth inhibition (GI₅₀) values for YM281 in several triple-negative breast cancer (TNBC) cell lines.

| Cell Line | Cancer Type | GI₅₀ (μM) |

| BT549 | Triple-Negative Breast Cancer | 2.9 - 3.3[1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.9 - 3.3[1] |

| SUM159 | Triple-Negative Breast Cancer | 2.9 - 3.3[1] |

Signaling Pathway

YM281 leverages the cell's ubiquitin-proteasome system to induce the degradation of the EZH2 protein. The diagram below illustrates the mechanism of action.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of YM281 on cultured cancer cells.

Experimental Protocols

Cell Culture

This protocol provides a general guideline for the culture of cancer cell lines, such as MDA-MB-468, for use in YM281 experiments.

Materials:

-

Cancer cell line (e.g., MDA-MB-468)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Maintain cells in T-75 flasks in a 37°C incubator with 5% CO₂.

-

For passaging, aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

-

For experiments, seed cells in 6-well or 96-well plates and allow them to adhere overnight before treatment.

Cell Viability (MTT) Assay

This protocol is for determining the effect of YM281 on cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

YM281 stock solution (in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of YM281 in complete growth medium. A suggested starting concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO).

-

Replace the medium in the wells with the YM281 dilutions.

-

Incubate the plate for 72-120 hours at 37°C with 5% CO₂.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

Colony Formation Assay

This assay assesses the long-term effect of YM281 on the proliferative capacity of single cells.

Materials:

-

Cells in a single-cell suspension

-

6-well plates

-

YM281 stock solution

-

Complete growth medium

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of YM281 (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM) or vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh YM281 every 3-4 days.

-

When colonies are visible, aspirate the medium and wash the wells with PBS.

-

Fix the colonies with 100% methanol (B129727) for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies in each well.

Western Blot Analysis for EZH2 Degradation

This protocol is used to quantify the degradation of EZH2 protein following YM281 treatment.

Materials:

-

Cells seeded in 6-well plates

-

YM281 stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-EZH2, anti-β-actin or anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of YM281 (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) for 24-48 hours.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-